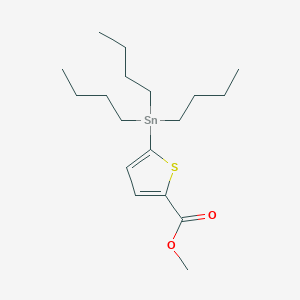![molecular formula C19H22Cl4N2 B13993491 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline CAS No. 60625-48-1](/img/structure/B13993491.png)
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is a chemical compound with the molecular formula C19H24Cl2N2 It is known for its unique structure, which includes a chlorophenyl group and bis(3-chloropropyl)aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline typically involves the reaction of 3-chlorobenzaldehyde with N,N-bis(3-chloropropyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
[ \text{3-chlorobenzaldehyde} + \text{N,N-bis(3-chloropropyl)aniline} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-[(3-chlorophenyl)aminomethyl]-N,N-bis(3-chloropropyl)aniline.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(2-chloropropyl)aniline
- 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)benzene
Uniqueness
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is unique due to its specific structural features, such as the presence of both chlorophenyl and bis(3-chloropropyl) groups
Eigenschaften
CAS-Nummer |
60625-48-1 |
|---|---|
Molekularformel |
C19H22Cl4N2 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H21Cl3N2.ClH/c20-10-2-12-24(13-3-11-21)19-8-6-16(7-9-19)15-23-18-5-1-4-17(22)14-18;/h1,4-9,14-15H,2-3,10-13H2;1H |
InChI-Schlüssel |
ADOKPIXPXIWSKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=CC=C(C=C2)N(CCCCl)CCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)



![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)


